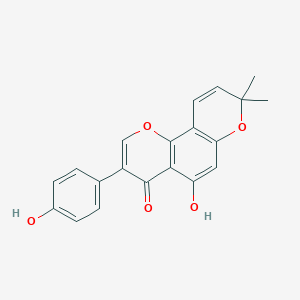
Derrone
Vue d'ensemble
Description
Derrone is an isoflavonoid, a natural product found in Bolusanthus speciosus, Maackia amurensis, and other organisms . It is a prenylated isoflavone and is known to be an Aurora kinase inhibitor . It has shown anti-tumor activity .
Synthesis Analysis
The synthesis of Derrone and related pyranoisoflavones has been discussed in a study by Kommuri S. Rao and C. S. Rukmani Iyer .Molecular Structure Analysis
Derrone has a molecular formula of C20H16O5 . It has been predicted that Derrone fits into the ATP-binding pocket of the TGF-β receptor type 1 kinase domain with stronger binding scores than ATP .Physical And Chemical Properties Analysis
Derrone has a molecular weight of 336.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .Applications De Recherche Scientifique
Pulmonary Fibrosis Treatment
Derrone has been studied for its potential to treat pulmonary fibrosis, a lung disease that occurs when lung tissue becomes damaged and scarred. Research indicates that Derrone can target the TGF Type 1 Receptor Kinase , which plays a significant role in the pathogenesis of pulmonary fibrosis . It has been shown to improve conditions in bleomycin-mediated pulmonary fibrosis through the inhibition of the Smad Signaling Pathway . This compound significantly decreased the expressions of TGF-β1, fibronectin, elastin, and collagen1α1, which are associated with fibrotic diseases .
Cancer Therapy
Derrone has been characterized as an Aurora Kinase Inhibitor . Aurora kinases are essential for cell division, and their inhibition can be a strategy to treat cancer. Derrone exhibits the ability to inhibit the phosphorylation of histone H3 at ser10, which is crucial for mitosis . It has shown effectiveness against Aurora kinase B, impairing the mitotic spindle checkpoint and leading to endoreduplication in cancer cells .
Antifibrotic Effects
Derrone supplementation has been associated with reduced histological deformations in cases of fibrosis . It can significantly reduce lung collagen accumulation and the expression of fibrotic genes, which are indicative of its antifibrotic capabilities .
Cellular Morphology and Growth Regulation
Derrone’s impact on cellular morphology and growth has been compared to well-known kinase inhibitors. It has been found to significantly inhibit the formation and growth of MCF7 tumor spheroids, suggesting its role in regulating cellular morphology and growth .
Mitotic Kinase Activity Modulation
As a novel Aurora kinase inhibitor, Derrone modulates mitotic kinase activity, which is pivotal for chromosome segregation and cell polyploidy during mitosis . This modulation is crucial for the development of new therapeutic strategies for diseases associated with cell division anomalies.
Mécanisme D'action
Target of Action
Derrone, a prenylated isoflavone , has been identified to target multiple proteins in the cell. The primary targets of Derrone are the Transforming Growth Factor-β (TGF-β) Type 1 Receptor Kinase and Aurora kinases . These proteins play crucial roles in cell proliferation, differentiation, and apoptosis.
Mode of Action
Derrone interacts with its targets in a unique manner. Molecular docking studies predict that Derrone fits potently into the ATP-binding pocket of the TGF-β receptor type 1 kinase domain with stronger binding scores than ATP . This interaction inhibits the TGF-β1-induced phosphorylation and nuclear translocations of Smad2/3 . In the case of Aurora kinases, Derrone exhibits an ability to inhibit the phosphorylation of histone H3 at ser10 .
Biochemical Pathways
Derrone affects several biochemical pathways. In the TGF-β1-stimulated pathway, Derrone significantly decreases the expressions of TGF-β1, fibronectin, elastin, and collagen1α1, accompanied by downregulation of α-SMA expression . In the Aurora kinase pathway, Derrone impairs the mitotic spindle checkpoint and leads to endoreduplication in cancer cells .
Result of Action
Derrone’s action results in significant molecular and cellular effects. It inhibits cell growth of various cancer cells and induces autophagic cell death . Derrone also shows anti-fibrotic effects on TGF-β1-stimulated MRC-5 lung fibroblast cells and bleomycin-induced lung fibrosis . Furthermore, it suppresses human platelet aggregation and thrombin-induced clot formation .
Safety and Hazards
Propriétés
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPWSSGRVZENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Derrone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



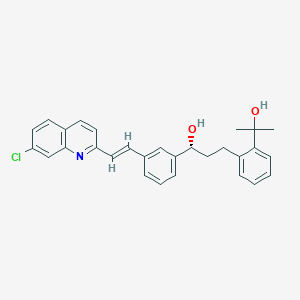
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
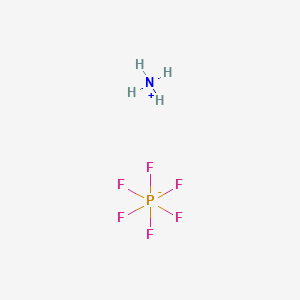
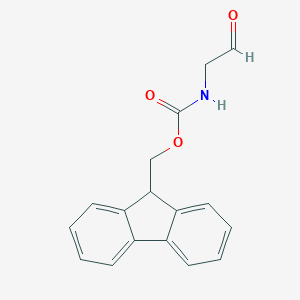
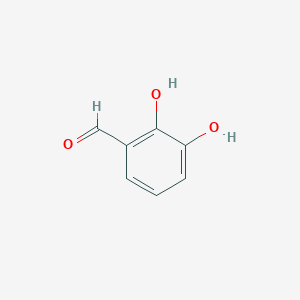
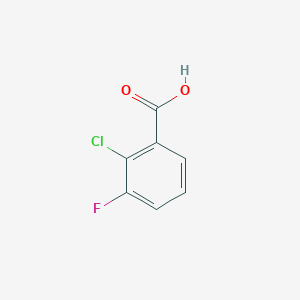
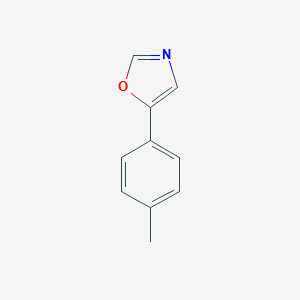
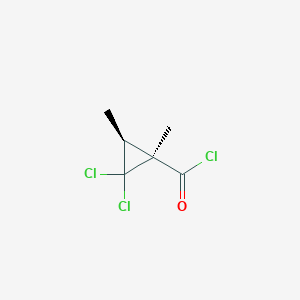



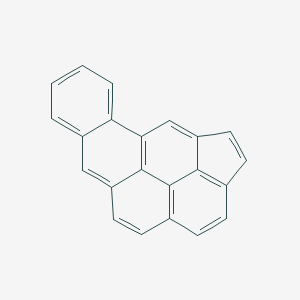
![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)